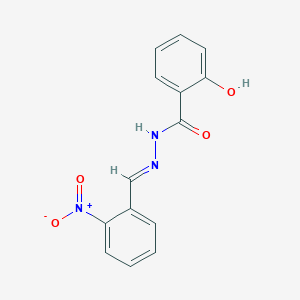![molecular formula C26H21BrN2O2 B5509775 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone, forming a Schiff base linkage (C=N bond). For example, the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide involves the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, suggesting a similar synthetic route might be applicable for the target compound (Yathirajan et al., 2007).
Molecular Structure Analysis
Compounds of this class often exhibit planar structures due to the conjugation along the Schiff base linkage, which could be anticipated for the target compound as well. This planarity is further stabilized by intramolecular hydrogen bonding and various intermolecular interactions, contributing to the compound's crystalline structure (Cao & Lu, 2009).
Chemical Reactions and Properties
The Schiff base compounds are known for their versatility in chemical reactions, including forming complexes with metals, participating in cycloaddition reactions, and serving as ligands in coordination chemistry. The presence of the naphthyl and bromobenzyl groups might influence the reactivity, introducing specific electronic effects and steric hindrance (Qu et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure can be inferred from similar compounds. These properties are often determined by the molecular structure, functional groups, and intermolecular forces present in the compound. For instance, the crystalline structure of related compounds is often stabilized by hydrogen bonding and π-π interactions, which could also be expected in the target compound (Zhu & Qiu, 2011).
Applications De Recherche Scientifique
Brominated Compounds in Environmental Studies
Brominated flame retardants (BFRs) have been extensively studied due to their application in various consumer goods to enhance fire resistance. A review by Zuiderveen et al. (2020) outlines the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting their EU registration, potential risks, and significant knowledge gaps. This study emphasizes the need for comprehensive research on NBFRs' occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Naphthalene Derivatives in Material Science
Naphthalene and its derivatives have been investigated for their scintillation properties in plastic scintillators, which are used for radiation detection. Salimgareeva and Kolesov (2005) discussed the impact of replacing naphthalene with other compounds in scintillators, showing how such substitutions affect their efficiency, optical transparency, and stability. This research demonstrates the versatility of naphthalene derivatives in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).
Propriétés
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O2/c1-18-9-11-21(12-10-18)26(30)29-28-16-24-23-8-3-2-6-20(23)13-14-25(24)31-17-19-5-4-7-22(27)15-19/h2-16H,17H2,1H3,(H,29,30)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUHTVUZSBVDC-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)
![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)



![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)